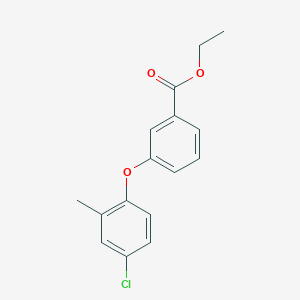

Ethyl 3-(4-chloro-2-methylphenoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(4-chloro-2-methylphenoxy)benzoate is a chemical compound with the molecular formula C16H15ClO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C16H15ClO3/c1-3-19-16(18)12-5-4-6-14(10-12)20-15-8-7-13(17)9-11(15)2/h4-10H,3H2,1-2H3 . The molecular weight of this compound is 290.74.Applications De Recherche Scientifique

Pharmacological Characterization for Preterm Labor Treatment

- SAR150640, a compound closely related to Ethyl 3-(4-chloro-2-methylphenoxy)benzoate, has been characterized as a potent and selective β3-adrenoceptor agonist. It showed potential in treating preterm labor by inhibiting spontaneous contractions in human myometrial strips and myometrial contractions in female monkeys, without significant effects on heart rate or blood pressure (Croci et al., 2007).

Novel Anti-Juvenile Hormone Agents

- Ethyl 4-(2-substituted alkyloxy)

benzoates, derivatives of this compound, have been synthesized and found to induce precocious metamorphosis in silkworms, Bombyx mori. This indicates their activity as juvenile hormone antagonists, which could have applications in pest control (Kuwano et al., 2008).

Chemistry of Cadmium(II) Complexes

- Cadmium(II) complexes of compounds structurally similar to this compound have been studied. These complexes mimic the action of organophosphate pesticide degrading enzymes and metallo-β-lactamases, offering potential in environmental remediation and antibiotic resistance research (Daumann et al., 2012).

UV Filters Stability in Chlorinated Water

- Research on UV filters, including compounds like this compound, has revealed their behavior and stability in chlorinated water. This has implications for environmental studies, particularly in understanding the interaction of such compounds with treated water sources (Negreira et al., 2008).

Antioxidant Activity of Phenolic Compounds

- Studies have focused on the antioxidant activities of phenolic acids, closely related to this compound. These findings contribute to our understanding of how these compounds can be used in health, nutrition, and as preservatives (Chen et al., 2020).

Applications in Material Science

- Research on 3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound similar to this compound, has shown potential in materials science. This compound has been used to enhance the reactivity of molecules towards benzoxazine ring formation, indicating its potential in polymer and material engineering (Trejo-Machin et al., 2017).

Safety and Hazards

This compound is classified as a GHS07, indicating it’s a warning substance . The hazard statements associated with it are H302, H312, and H332, indicating it’s harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

ethyl 3-(4-chloro-2-methylphenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-3-19-16(18)12-5-4-6-14(10-12)20-15-8-7-13(17)9-11(15)2/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTTZZBJSFJEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876550.png)

![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)

![N-(3,4-diethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2876554.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2876556.png)